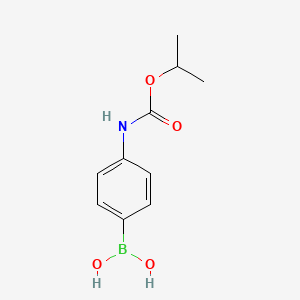

4-(Isopropoxycarbonylamino)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(propan-2-yloxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYUZVPSHMRJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681535 | |

| Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033726-21-4 | |

| Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Isopropoxycarbonylamino)phenylboronic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(Isopropoxycarbonylamino)phenylboronic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physical properties of this compound. Moving beyond a simple data sheet, this document synthesizes field-proven insights with technical data to explain the causality behind experimental observations and analytical choices. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Compound Identity and Core Characteristics

This compound is a key building block in organic synthesis, particularly valued in medicinal chemistry for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its unique isopropoxycarbonylamino functional group modulates its electronic properties and solubility, making it a versatile reagent.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | [2][3] |

| Synonym | 4-[(isopropoxycarbonyl)amino]phenylboronic acid | [3] |

| CAS Number | 1033726-21-4 | [2][3] |

| Molecular Formula | C₁₀H₁₄BNO₄ | [2][3] |

| Molecular Weight | 223.04 g/mol | [3] |

| InChI Key | ZBYUZVPSHMRJPY-UHFFFAOYSA-N |[2][3] |

Fundamental Physical Properties

The physical properties of boronic acids are foundational to their handling, storage, and application in synthesis. Unlike more common functional groups, boronic acids exhibit unique behaviors, particularly concerning their thermal properties and stability.

Table 2: Summary of Physical Properties

| Property | Observation / Value | Field Insight & Causality |

|---|---|---|

| Appearance | White to off-white crystalline powder. | This is typical for many arylboronic acids.[1] The color can be an initial indicator of purity; significant deviation may suggest impurities or degradation. |

| Melting Point | Data not available; similar compounds (e.g., 4-(N-Boc-amino)phenylboronic acid) melt with decomposition around 199-204 °C. | The measurement of a sharp, reproducible melting point for boronic acids is notoriously difficult.[4] The observed value is often a dehydration or decomposition point, influenced by the sample's water content, which facilitates the formation of a cyclic anhydride trimer known as a boroxine.[4] Therefore, thermal analysis by DSC is recommended over traditional melting point apparatus for characterization. |

| Solubility | No specific data available. Generally, phenylboronic acids have low solubility in water and nonpolar hydrocarbons but moderate to high solubility in polar organic solvents like ethers and ketones.[5][6] | The isopropoxycarbonylamino group introduces both polar (N-H, C=O) and nonpolar (isopropyl, phenyl) features. This amphiphilic nature suggests moderate solubility in a range of organic solvents. The ester and amide functionalities may increase solubility in solvents like THF, acetone, and ethyl acetate compared to unsubstituted phenylboronic acid. |

| Stability | Susceptible to oxidation and dehydration. | A significant challenge with boronic acids is their oxidative instability, especially at physiological pH.[7][8] The boronic acid moiety can be oxidized to the corresponding phenol, an irreversible process.[8] Additionally, dehydration to form boroxines is a common equilibrium process that can complicate characterization and reactivity. |

| Storage | Recommended: Refrigerated, under an inert atmosphere.[2][3] | To mitigate oxidative degradation and the effects of atmospheric moisture, storage in a cool, dry, and oxygen-free environment (e.g., in a desiccator under argon or nitrogen) is critical for maintaining the compound's integrity and ensuring reproducible results in sensitive applications like catalysis.[9] |

Analytical Workflows for Physical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application. The following protocols represent robust, self-validating systems for characterization.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is a cornerstone technique for assessing the purity of boronic acids. However, their analysis presents challenges due to potential secondary interactions with metal surfaces in standard columns and instruments, and their propensity to form boroxines.[10] The use of columns with advanced surface technology, such as Waters MaxPeak™ Premier columns, is recommended to mitigate these interactions and achieve reliable, reproducible separations. This protocol outlines a systematic approach to developing a robust purity analysis method.

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Utilize an HPLC or UHPLC system equipped with a PDA detector. An Arc™ HPLC System is suitable for this purpose.

-

Column Selection: Screen several columns to identify the optimal selectivity. A recommended starting point is an XSelect™ Premier HSS T3 Column, which is effective for separating a range of structurally similar boronic acids.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Rationale: The acidic modifier helps to suppress the ionization of the boronic acid and any acidic impurities, leading to better peak shapes.

-

-

Gradient Elution:

-

Start with a linear gradient (e.g., 5-95% B over 10 minutes) to scout for the optimal separation conditions.

-

Fine-tune the gradient based on the initial results to achieve baseline resolution of the main peak from all impurities. A successful method for eleven different boronic acids was developed in under 11 minutes.

-

-

Detection: Monitor at multiple wavelengths using the PDA detector (e.g., 220 nm, 254 nm, 280 nm) to ensure all chromophoric impurities are detected.

-

Data Analysis: Integrate the peak areas to determine the purity of the compound as a percentage of the total area.

Workflow Diagram: HPLC Purity Assessment

Caption: Systematic workflow for HPLC-based purity determination of boronic acids.

Thermal Properties via DSC/TGA

Expertise & Rationale: As discussed, the "melting point" of a boronic acid is often a complex thermal event. Differential Scanning Calorimetry (DSC) provides a more accurate profile of this transition, revealing whether it is a true melt or a decomposition. Thermogravimetric Analysis (TGA) is run concurrently or sequentially to quantify mass loss associated with dehydration (water loss) or decomposition. This dual analysis provides a definitive understanding of the compound's thermal stability.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a DSC pan.

-

TGA Analysis:

-

Place the sample in the TGA furnace.

-

Heat the sample under a nitrogen atmosphere from ambient temperature to ~300 °C at a controlled rate (e.g., 10 °C/min).

-

Analysis: Monitor for mass loss. A step-wise loss corresponding to water or the formation of the boroxine trimer will occur before the onset of major decomposition.

-

-

DSC Analysis:

-

Place the sealed sample pan in the DSC cell alongside an empty reference pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

Analysis: Observe the heat flow curve for endothermic or exothermic events. A sharp endotherm typically indicates melting, while a broad endotherm or an immediate exotherm suggests decomposition. Correlating this with TGA data is crucial.

-

Workflow Diagram: Thermal Stability Analysis

Caption: Dual TGA/DSC workflow for comprehensive thermal property characterization.

Safety and Handling

While no specific GHS classification is available for this compound, related arylboronic acids are classified as irritants.[11] Prudent laboratory practice is required.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[9]

-

First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse thoroughly with water and seek medical attention. If ingested, rinse mouth and consult a physician.

-

Storage: As detailed previously, store in a tightly sealed container in a refrigerated and dry place, preferably under an inert atmosphere to maintain long-term stability.[2][3][9]

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its physical properties. A nuanced understanding, particularly of its thermal behavior and inherent stability challenges, is critical for its effective use in research and development. The tendency to form boroxines and susceptibility to oxidation are not merely inconvenient truths but defining characteristics that must be managed through proper storage, handling, and analytical validation. The workflows provided in this guide offer a robust framework for ensuring the quality and consistency of this important reagent, thereby enabling more reliable and reproducible synthetic outcomes.

References

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.[Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.[Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).[Link]

-

Analytical Methods. The Royal Society of Chemistry.[Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer.[Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.[Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.[Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 1033726-21-4 [sigmaaldrich.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID CAS#: 342002-82-8 [m.chemicalbook.com]

An In-depth Technical Guide to 4-(Isopropoxycarbonylamino)phenylboronic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Boronic Acids

In the landscape of modern synthetic chemistry and drug discovery, bifunctional molecules serve as indispensable linchpins for the construction of complex molecular architectures. Among these, 4-(Isopropoxycarbonylamino)phenylboronic acid emerges as a reagent of significant interest. Its unique structure, featuring a nucleophilic amino group masked as a stable carbamate and a versatile boronic acid moiety, offers a powerful toolkit for medicinal chemists and material scientists. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its synthesis and applications, with a focus on the underlying principles that govern its reactivity and utility.

Part 1: Unveiling the Molecular Architecture and Properties

Chemical Structure and Nomenclature

This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and an isopropoxycarbonylamino group (-NHCOOCH(CH₃)₂).

-

IUPAC Name: [4-(Isopropoxycarbonylamino)phenyl]boronic acid

-

CAS Number: 1033726-21-4[1]

-

Molecular Formula: C₁₀H₁₄BNO₄[1]

-

Molecular Weight: 223.04 g/mol [2]

The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and hydroxyl oxygens), along with the Lewis acidic boron atom, dictates the intermolecular interactions and bulk properties of the compound.

// Atom nodes B [label="B", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="-0.8,-0.8!", fontcolor="#202124"]; H1 [label="H", pos="-1.2,-1.2!", fontcolor="#202124"]; O2 [label="O", pos="0.8,-0.8!", fontcolor="#202124"]; H2 [label="H", pos="1.2,-1.2!", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,2.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,3.7!", fontcolor="#202124"]; C4 [label="C", pos="0,4.4!", fontcolor="#202124"]; C5 [label="C", pos="1.2,3.7!", fontcolor="#202124"]; C6 [label="C", pos="1.2,2.2!", fontcolor="#202124"]; N [label="N", pos="0,5.9!", fontcolor="#202124"]; H3 [label="H", pos="-0.8,6.3!", fontcolor="#202124"]; C7 [label="C", pos="1.2,6.6!", fontcolor="#202124"]; O3 [label="O", pos="2.2,6.2!", fontcolor="#202124"]; O4 [label="O", pos="1.2,8.1!", fontcolor="#202124"]; C8 [label="C", pos="2.2,8.8!", fontcolor="#202124"]; H4 [label="H", pos="2.2,9.6!", fontcolor="#202124"]; C9 [label="C", pos="3.4,8.1!", fontcolor="#202124"]; H5 [label="H", pos="3.4,7.3!", fontcolor="#202124"]; H6 [label="H", pos="4.2,8.5!", fontcolor="#202124"]; H7 [label="H", pos="3.8,7.7!", fontcolor="#202124"]; C10 [label="C", pos="1,8.8!", fontcolor="#202124"]; H8 [label="H", pos="0.2,8.4!", fontcolor="#202124"]; H9 [label="H", pos="1,9.6!", fontcolor="#202124"]; H10 [label="H", pos="0.6,9.2!", fontcolor="#202124"];

// Bond edges B -- O1 [color="#34A853"]; O1 -- H1 [color="#34A853"]; B -- O2 [color="#34A853"]; O2 -- H2 [color="#34A853"]; B -- C1 [color="#34A853"]; C1 -- C2 [color="#34A853"]; C2 -- C3 [color="#34A853"]; C3 -- C4 [color="#34A853"]; C4 -- C5 [color="#34A853"]; C5 -- C6 [color="#34A853"]; C6 -- C1 [color="#34A853"]; C4 -- N [color="#34A853"]; N -- H3 [color="#34A853"]; N -- C7 [color="#34A853"]; C7 -- O3 [color="#34A853"]; C7 -- O4 [color="#34A853"]; O4 -- C8 [color="#34A853"]; C8 -- H4 [color="#34A853"]; C8 -- C9 [color="#34A853"]; C9 -- H5 [color="#34A853"]; C9 -- H6 [color="#34A853"]; C9 -- H7 [color="#34A853"]; C8 -- C10 [color="#34A853"]; C10 -- H8 [color="#34A853"]; C10 -- H9 [color="#34A853"]; C10 -- H10 [color="#34A853"]; }

Caption: Chemical structure of this compound.Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₄ | [1] |

| Molecular Weight | 223.04 g/mol | [2] |

| Appearance | White to off-white solid | General Knowledge |

| Storage Temperature | Refrigerated | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Part 2: Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-acylation of 4-aminophenylboronic acid. This method is favored for its straightforwardness and the ready availability of the starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the carbamate bond, leading back to 4-aminophenylboronic acid and an appropriate isopropoxycarbonylating agent, such as isopropyl chloroformate.

Target [label="this compound"]; Intermediates [label="4-Aminophenylboronic acid + Isopropyl Chloroformate"];

Target -> Intermediates [label="C-N bond disconnection\n(Carbamate formation)"]; }

Caption: Retrosynthetic analysis of the target molecule.Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for a successful synthesis, ensuring high yield, purity, and scalability.

-

Starting Material: 4-Aminophenylboronic acid is the logical precursor. It is commercially available, though its stability can be a concern. The hydrochloride salt is often used to improve shelf-life.[3]

-

Acylating Agent: Isopropyl chloroformate is a reactive and efficient source of the isopropoxycarbonyl group. Its high reactivity necessitates careful control of the reaction temperature to prevent side reactions.

-

Base: A non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct generated during the acylation. This prevents the protonation of the starting amine, which would render it unreactive.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are ideal. They are inert to the reaction conditions and effectively dissolve the reactants. The absence of water is crucial to prevent the hydrolysis of both the isopropyl chloroformate and the boronic acid.

-

Temperature: The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the exothermic nature of the acylation and minimize the formation of impurities.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established methods for the N-acylation of aminophenylboronic acids.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Aminophenylboronic acid | 136.94 |

| Isopropyl chloroformate | 122.55 |

| Triethylamine | 101.19 |

| Anhydrous Tetrahydrofuran (THF) | - |

| 1 M Hydrochloric Acid | - |

| Ethyl Acetate | - |

| Brine | - |

| Anhydrous Magnesium Sulfate | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenylboronic acid (1.0 eq).

-

Dissolution: Add anhydrous THF to the flask and stir until the solid is fully dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Acylation: Slowly add isopropyl chloroformate (1.05 eq) to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the triethylamine hydrochloride salt and wash the solid with a small amount of THF. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of the aromatic protons, the isopropyl group protons, and the N-H proton.

-

¹³C NMR: To identify all the unique carbon atoms in the molecule.

-

FT-IR: To detect the characteristic vibrational frequencies of the N-H, C=O (carbamate), and B-O bonds.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Part 3: Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5] The isopropoxycarbonylamino group can be retained during the coupling or deprotected to reveal the free amine for further functionalization. This allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

Reactants [label="this compound + Ar-X"]; Catalyst [label="Pd Catalyst, Base"]; Product [label="Isopropoxycarbonylamino-biaryl"];

Reactants -> Catalyst; Catalyst -> Product; }

Caption: Suzuki-Miyaura cross-coupling workflow.Solid-Phase Synthesis

The protected amino group allows for the attachment of this molecule to a solid support, enabling its use in solid-phase organic synthesis. This is particularly useful for the generation of libraries of compounds for high-throughput screening in drug discovery.

Boronic Acid-Based Sensors

Boronic acids are known to reversibly bind with diols, a property that is exploited in the development of sensors for saccharides and other biologically important molecules. The isopropoxycarbonylamino group can be modified to incorporate a reporter group (e.g., a fluorophore) for signaling the binding event.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of rational molecular design. Its carefully orchestrated arrangement of functional groups provides chemists with a versatile and powerful tool for the synthesis of novel compounds with potential applications in medicine, materials science, and diagnostics. A thorough understanding of its chemical properties and synthetic methodologies, as outlined in this guide, is paramount for unlocking its full potential in driving scientific innovation.

References

-

Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2739-2744. Available at: [Link]

- A kind of preparation method of 4 amino phenyl boronic acid derivative. CN106187311A.

-

This compound. PubChem. Available at: [Link]

-

The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-Aminophenylboronic acid. PubChem. Available at: [Link]

-

Suzuki-Miyaura Coupling. Organic Chemistry Portal. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Isopropyl chloroformate. PubChem. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(Isopropoxycarbonylamino)phenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Isopropoxycarbonylamino)phenylboronic acid is a specialized boric acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a phenylboronic acid moiety with an isopropoxycarbonylamino protecting group, make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Core Molecular and Physical Properties

Chemical Identity:

| Identifier | Value |

| CAS Number | 1033726-21-4[1][2] |

| Molecular Formula | C₁₀H₁₄BNO₄[1] |

| Molecular Weight | 223.04 g/mol [2] |

| IUPAC Name | (4-(isopropoxycarbonylamino)phenyl)boronic acid |

| Synonyms | 4-[(isopropoxycarbonyl)amino]phenylboronic acid[2] |

| InChI | InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)[1][2] |

| InChIKey | ZBYUZVPSHMRJPY-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | B(C1=CC=C(C=C1)NC(=O)OC(C)C)(O)O[1] |

Physicochemical Data:

While specific experimental data for this compound is not widely published, predicted values and data from analogous compounds provide valuable insights.

| Property | Value/Information |

| Appearance | Typically a white to off-white solid. |

| Melting Point | No experimental data available. Related compounds like 4-(Isopropoxycarbonyl)phenylboronic acid have a melting point of 111 °C. |

| Solubility | Phenylboronic acids are generally soluble in most polar organic solvents and have low solubility in nonpolar solvents like hexanes and carbon tetrachloride.[3] |

| Storage | Recommended to be stored refrigerated.[1][2] |

Synthesis of Phenylboronic Acids: A General Overview

The synthesis of phenylboronic acids can be achieved through several established methods. A common approach involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. Another prevalent method is the palladium-catalyzed cross-coupling of a bis(pinacolato)diboron with an aryl halide, followed by deprotection.

A general synthetic route to a substituted phenylboronic acid is outlined below:

Caption: Generalized workflow for the synthesis of substituted phenylboronic acids.

For the specific synthesis of this compound, a plausible route would involve the initial protection of 4-bromoaniline with isopropyl chloroformate, followed by a palladium-catalyzed borylation reaction and subsequent hydrolysis.

The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[4][5] Phenylboronic acids are crucial reagents in these reactions, serving as the organoboron component.

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide to form a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative like this compound. Note: This protocol should be optimized for specific substrates and reaction scales.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

As with all boronic acids, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, aryl boronic acids are generally considered to be irritants.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of medicinally relevant compounds underscores its importance in drug discovery and development. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. 4-Isopropylphenylboronic acid. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

-

NIH. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid.

-

Wikipedia. Phenylboronic acid. Available at: [Link]

-

PubChem. 4-Methoxycarbonylphenylboronic acid. Available at: [Link]

-

PubChem. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). Available at: [Link]

-

ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Available at: [Link]

Sources

solubility of 4-(isopropoxycarbonylamino)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(isopropoxycarbonylamino)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of increasing interest within pharmaceutical research and development, primarily for its role as a versatile building block in the synthesis of complex organic molecules. Its utility in applications such as palladium-catalyzed cross-coupling reactions necessitates a thorough understanding of its solubility in various organic solvents to ensure optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the expected solubility profile of this compound, based on the known behavior of its parent compound, phenylboronic acid. Furthermore, a detailed experimental protocol for determining its precise solubility is presented, alongside a discussion of the critical factors influencing this property.

Introduction: The Significance of Solubility in Drug Development

Boronic acids and their derivatives are a cornerstone of modern medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][2] this compound, with its functionalized phenyl ring, presents unique opportunities for creating novel molecular architectures. The isopropoxycarbonylamino group can modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and interaction with biological targets.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that dictates its handling, purification, and formulation.[3] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification by crystallization, and limitations in formulation development. Therefore, a comprehensive understanding of the solubility of this compound is paramount for its effective utilization in drug discovery and development pipelines.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound includes a nonpolar phenyl ring, a polar boronic acid group capable of hydrogen bonding, and an isopropoxycarbonylamino substituent which adds both polar (amide linkage) and nonpolar (isopropyl group) characteristics. This combination suggests a nuanced solubility profile. The presence of the isopropoxycarbonylamino group, as compared to the parent phenylboronic acid, is expected to influence its solubility. The amide group can participate in hydrogen bonding, potentially increasing solubility in protic solvents, while the isopropyl group may enhance solubility in less polar solvents.

For reference, the solubility of the parent compound, phenylboronic acid, is well-documented and serves as a valuable baseline. Phenylboronic acid is generally soluble in most polar organic solvents and exhibits poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[4]

Table 1: Solubility of Phenylboronic Acid in Common Organic Solvents

| Solvent Class | Examples | Solubility Level | Reference |

| Ethers | Diethyl ether, Dipropyl ether, Tetrahydrofuran (THF) | High | [5][6] |

| Ketones | Acetone, 3-Pentanone | High | [6][7] |

| Alcohols | Methanol, Ethanol | High | [5] |

| Halogenated | Chloroform | Moderate | [6][7] |

| Hydrocarbons | Methylcyclohexane, Hexanes | Very Low | [6][7] |

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium can be influenced by the solvent and can complicate solubility measurements, leading to variability in reported data.[6]

Experimental Protocol for Determining Solubility

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the collected supernatant with a suitable solvent (often the same solvent used for equilibration or a mobile phase component) in a volumetric flask to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the amount in the samples.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound in organic solvents.

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. A thorough understanding of these is crucial for accurate and reproducible measurements.

-

Solvent Polarity: As with phenylboronic acid, a strong correlation between solvent polarity and solubility is expected. Polar aprotic solvents (e.g., THF, acetone) and polar protic solvents (e.g., methanol, ethanol) are likely to be good solvents due to their ability to interact with the polar boronic acid and amide functionalities. Nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents.

-

Temperature: The solubility of solids in liquids is generally endothermic, meaning that solubility tends to increase with temperature.[8] For purification via crystallization, it is beneficial to identify a solvent system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

-

Hydrogen Bonding: The boronic acid group is a hydrogen bond donor and acceptor. The amide group also participates in hydrogen bonding. Solvents that can effectively engage in hydrogen bonding with these groups will generally be better at solvating the molecule.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate determinations.

-

Formation of Boroxines: As mentioned earlier, boronic acids can reversibly dehydrate to form boroxines.[6] This process is solvent-dependent and can influence the equilibrium solubility.[6] It is important to be aware of this potential equilibrium when interpreting solubility data.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| [Insert Solvent 1] | [Insert Value] | [Insert Value] |

| [Insert Solvent 2] | [Insert Value] | [Insert Value] |

| [Insert Solvent 3] | [Insert Value] | [Insert Value] |

| ... | ... | ... |

Conclusion

While specific solubility data for this compound requires experimental determination, a strong predictive framework can be established based on the behavior of phenylboronic acid. The provided experimental protocol offers a robust methodology for researchers to generate reliable solubility data in-house. A comprehensive understanding of the solubility of this important building block will undoubtedly accelerate its application in the synthesis of novel therapeutics and other advanced materials. By carefully considering the factors influencing solubility and employing systematic experimental techniques, scientists can optimize processes involving this versatile compound, ultimately contributing to more efficient and successful research and development outcomes.

References

-

Wikipedia. Phenylboronic acid. [Link]

-

Grokipedia. Phenylboronic acid. [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

-

PubChem. Phenylboronic Acid. [Link]

-

Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]

-

UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. digital.library.unt.edu [digital.library.unt.edu]

An In-depth Technical Guide to the Stability and Storage of 4-(Isopropoxycarbonylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropoxycarbonylamino)phenylboronic acid is a vital reagent in modern synthetic chemistry, particularly in the realm of drug discovery and development, where it serves as a key building block in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the boronic acid moiety, coupled with the electronic influence of the isopropoxycarbonylamino substituent, presents unique challenges to its long-term stability and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based best practices for its storage and handling to ensure its integrity and performance in critical applications.

Introduction: The Double-Edged Sword of Reactivity

Arylboronic acids are celebrated for their synthetic utility, yet their stability is a constant consideration for the discerning scientist. The boronic acid functional group, while a linchpin for powerful carbon-carbon bond formation, is also susceptible to several degradation pathways. In the case of this compound, the electron-donating nature of the para-substituted carbamate group significantly influences the reactivity and, consequently, the stability of the molecule. Understanding these inherent liabilities is the first step toward mitigating them.

Key Degradation Pathways

The degradation of this compound is primarily governed by three key pathways: protodeboronation, oxidation, and boroxine formation. Each of these pathways is influenced by environmental factors such as moisture, oxygen, light, and temperature.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is a significant concern for many arylboronic acids and is often accelerated by acidic or basic conditions.[1] For this compound, the electron-donating isopropoxycarbonylamino group can increase the electron density at the ipso-carbon, potentially making it more susceptible to protonation and subsequent C-B bond cleavage.[2][3]

Mechanism: The reaction can proceed through different mechanisms depending on the pH. Under basic conditions, the formation of the more reactive boronate anion facilitates the process.[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(isopropoxycarbonylamino)phenylboronic acid

Introduction: The Role of 4-(isopropoxycarbonylamino)phenylboronic acid in Modern Chemistry

This compound, with the chemical formula C₁₀H₁₄BNO₄ and a molecular weight of approximately 223.04 g/mol , is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] As a derivative of phenylboronic acid, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The presence of both a boronic acid moiety and a protected amine (an isopropoxycarbonylamino group) makes it a versatile synthon for the construction of complex molecules, including pharmacologically active compounds and functional materials.

The boronic acid group allows for selective coupling with aryl or vinyl halides, while the protected amine provides a site for further functionalization or acts as a key pharmacophore. Understanding the precise structure and purity of this reagent is paramount for the reproducibility and success of these synthetic endeavors. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and validate this compound. The focus will be on the practical application and interpretation of the data, providing researchers with the necessary tools to confidently assess the quality of this important chemical intermediate.

Molecular Structure and Characterization Workflow

The structural integrity of this compound is the foundation of its utility. A typical workflow for its characterization involves a multi-pronged spectroscopic approach to confirm both the covalent framework and the presence of key functional groups.

Caption: Figure 1: A typical workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ and N-H groups.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Use a standard proton pulse program with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Data Interpretation:

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | s | 1H | NH -COO- |

| ~7.8 - 8.0 | s | 2H | B(OH )₂ |

| ~7.75 | d | 2H | Aromatic CH (ortho to Boronic Acid) |

| ~7.50 | d | 2H | Aromatic CH (ortho to Amine) |

| ~4.85 | sept | 1H | -O-CH (CH₃)₂ |

| ~1.25 | d | 6H | -O-CH(CH₃ )₂ |

-

Aromatic Protons: The protons on the benzene ring appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing boronic acid group are expected to be downfield (~7.75 ppm) compared to the protons ortho to the electron-donating amino group (~7.50 ppm).

-

Isopropoxy Group: The methine proton (-O-CH -(CH₃)₂) will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-O-CH(CH₃ )₂) will appear as a doublet.

-

Exchangeable Protons: The N-H proton of the carbamate and the two O-H protons of the boronic acid are expected to be broad singlets and their chemical shifts can vary with concentration and temperature.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the carbon channel.

-

Acquisition Parameters: Use a standard proton-decoupled carbon pulse program (e.g., zgpg30). A wider spectral width (e.g., 0-180 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Processing: Process the FID similarly to the ¹H spectrum, with calibration to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation:

The predicted ¹³C NMR spectrum will provide a count of the unique carbon environments:

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | Carbonyl Carbon (C =O) |

| ~142 | Aromatic C -NH |

| ~135 | Aromatic C -H (ortho to Boronic Acid) |

| ~130 (broad) | Aromatic C -B |

| ~117 | Aromatic C -H (ortho to Amine) |

| ~68 | -O-C H(CH₃)₂ |

| ~22 | -O-CH(C H₃)₂ |

-

The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is difficult to predict with high accuracy but is expected to be in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected first.

-

Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H Stretch | B(OH )₂ |

| ~3300 | N-H Stretch | N -H |

| ~2980-2850 | C-H Stretch (aliphatic) | Isopropyl and Phenyl C-H |

| ~1700 | C=O Stretch | Carbonyl of carbamate (C =O ) |

| ~1600, ~1520 | C=C Stretch | Aromatic Ring |

| ~1350 | B-O Stretch | B -O |

| ~1250 | C-O Stretch | Ester-like C -O |

-

The broad O-H stretch from the boronic acid is a key feature. The N-H stretch from the carbamate is also a prominent band. The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a definitive indicator of the carbamate group. The B-O stretch around 1350 cm⁻¹ is characteristic of boronic acids.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information.

Caption: Figure 2: Predicted fragmentation pathway for this compound in positive ion ESI-MS.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecule intact.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Data Interpretation:

-

Molecular Ion: The primary goal is to observe the molecular ion. In positive ion mode, the protonated molecule [M+H]⁺ would have an m/z (mass-to-charge ratio) of approximately 224.1. High-resolution mass spectrometry could confirm the elemental formula C₁₀H₁₅BNO₄⁺.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation. Key predicted fragments include:

-

Loss of water (-18 Da): Boronic acids readily lose water, leading to a peak at m/z ~206.1.

-

Loss of propene (-42 Da): Cleavage of the isopropoxy group can lead to the loss of propene, resulting in a peak at m/z ~182.1.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy verifies the presence of the key functional groups: the boronic acid, the carbamate N-H, and the carbonyl group. Finally, high-resolution mass spectrometry confirms the molecular weight and elemental composition, providing the ultimate validation of the compound's identity. For any researcher utilizing this versatile reagent, a thorough application of these spectroscopic methods is not just recommended; it is essential for ensuring the integrity of their scientific work.

References

-

PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material for a study on phenylboronic acid derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Retrieved from [Link]

- Google Patents. (n.d.). US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Novel multifunctional organic semiconductor materials based on 4,8-substituted 1. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... Retrieved from [Link]

-

ResearchGate. (n.d.). Portion of the experimental IR spectra of the Ca-phenylboronate and.... Retrieved from [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Protected Aminophenylboronic Acids

Introduction: The Versatility of a Bifunctional Reagent

N-protected aminophenylboronic acids represent a cornerstone class of reagents in modern organic synthesis and medicinal chemistry. Their unique structure, featuring a nucleophilic amino group temporarily masked by a protecting group and an electrophilic boronic acid moiety on the same aromatic ring, imparts a remarkable degree of versatility. This bifunctionality allows for sequential and site-selective reactions, making them invaluable building blocks for the construction of complex molecular architectures.

The presence of the N-protecting group is crucial; it deactivates the electron-donating effect of the amino group, which would otherwise interfere with many of the desired reactions of the boronic acid. Furthermore, the choice of protecting group can modulate the reagent's stability, solubility, and reactivity, offering a tunable platform for various applications.[1] This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of N-protected aminophenylboronic acids, with a focus on the practical insights essential for researchers in drug development and synthetic chemistry.

Synthesis and Protection Strategies

The synthesis of N-protected aminophenylboronic acids typically begins with the corresponding nitro-substituted phenylboronic acid. A common and effective strategy involves the reduction of the nitro group to an amine, followed by the introduction of a suitable protecting group.

A General Synthetic Workflow

A widely adopted synthetic route is the hydrogenation of a nitrophenylboronic acid to produce the aminophenylboronic acid, which is then acylated to yield the N-protected product.[2]

Caption: General synthetic scheme for N-protected aminophenylboronic acids.

Choice of Protecting Group

The selection of the N-protecting group is a critical experimental parameter. The ideal protecting group should be stable to the reaction conditions of the boronic acid moiety and easily removable under conditions that do not degrade the final product.

| Protecting Group | Abbreviation | Common Reagent | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to a wide range of conditions; removed with mild acid.[1] |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and some basic conditions; removed by hydrogenolysis. |

| Acetyl | Ac | Acetic anhydride or acetyl chloride | Robust and economical; requires harsher conditions for removal. |

The Boc group is particularly favored due to its stability and the mild acidic conditions required for its removal, which preserves the integrity of many sensitive functional groups.[1]

Purification and Characterization

The purification of N-protected aminophenylboronic acids can be challenging due to their amphiphilic nature. However, several reliable methods are available.

Purification Techniques

-

Recrystallization: This is often the most effective method for obtaining highly pure material. Solvents such as ethyl acetate, benzene, or dichloroethane can be effective.[3]

-

Column Chromatography: For less polar derivatives, silica gel chromatography can be employed. For more polar compounds, neutral alumina may be a better choice to avoid decomposition on the column.[3]

-

Derivatization: In cases where direct purification is difficult, the boronic acid can be converted to a more easily purified derivative, such as a diethanolamine adduct, and then hydrolyzed back to the pure boronic acid.[4]

Characterization

Standard spectroscopic techniques are used to confirm the structure and purity of N-protected aminophenylboronic acids.

-

¹H NMR Spectroscopy: Provides information about the aromatic and protecting group protons. The chemical shifts can confirm the successful installation of the protecting group.[5][6]

-

¹³C NMR Spectroscopy: Complements ¹H NMR by providing information about the carbon skeleton.

-

¹¹B NMR Spectroscopy: This is a particularly useful technique for analyzing boronic acids, as the chemical shift is sensitive to the coordination state of the boron atom.[7][8]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and N-protected aminophenylboronic acids are excellent coupling partners.[9][10][11][12] This reaction is a cornerstone of pharmaceutical synthesis for creating biaryl structures.[13]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[9][11]

Sources

- 1. CAS 159624-15-4: (2-BOC-aminophenyl)boronic acid [cymitquimica.com]

- 2. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum [chemicalbook.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Isopropoxycarbonylamino Group: A Strategic Modulator of Boronic Acid Reactivity and Stability

An In-Depth Technical Guide

Abstract

Organoboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. However, their inherent reactivity and stability profiles often necessitate fine-tuning to achieve optimal performance in complex chemical transformations. This technical guide provides an in-depth analysis of the isopropoxycarbonylamino group as a key substituent for modulating the reactivity of arylboronic acids. By examining its unique electronic and steric characteristics, we elucidate its dual function as both a stabilizing moiety and a reactivity controller. This paper explores the mechanistic implications for the Suzuki-Miyaura coupling, presents a detailed experimental protocol for the synthesis of a model compound, and offers field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this functional group in advanced synthetic applications.

Introduction: The Boronic Acid Conundrum

Boronic acids [R-B(OH)₂] and their derivatives have become cornerstone building blocks in synthetic chemistry. Their low toxicity, high functional group tolerance, and ready availability make them ideal partners in a multitude of reactions, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] This reaction provides a powerful method for constructing carbon-carbon bonds, which is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The utility of a boronic acid is intrinsically linked to the sp²-hybridized boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid.[2] The overall catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-limiting and highly sensitive to the structural and electronic properties of the boronic acid.[3]

Despite their utility, unprotected boronic acids face several challenges:

-

Instability: They are susceptible to protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation.[4]

-

Anhydride Formation: Boronic acids can readily dehydrate to form cyclic trimers known as boroxines, which can complicate stoichiometry and alter reactivity.[5]

-

Reactivity Modulation: The intrinsic reactivity of a boronic acid may not be optimal for a given transformation, necessitating the installation of substituents to tune its electronic and steric profile.

To address these issues, chemists often employ protecting or directing groups. The isopropoxycarbonylamino group, a type of carbamate, has emerged as a sophisticated tool for this purpose, offering a unique balance of effects that enhance both stability and reactivity.

The Isopropoxycarbonylamino Group: A Profile

The isopropoxycarbonylamino group [-NHC(=O)O-iPr] is a carbamate substituent that imparts a rich combination of electronic and steric effects onto the boronic acid to which it is attached. Carbamates are widely recognized as robust protecting groups for amines due to their stability across a broad range of reaction conditions.[6][7] When attached to an arylboronic acid, this group engages in a delicate interplay of competing electronic influences.

Electronic Effects: A Push-Pull System

The carbamate moiety creates a "push-pull" electronic environment. The nitrogen atom, directly attached to the aromatic ring, donates its lone pair of electrons into the π-system through resonance. This electron-donating effect increases the electron density of the aryl ring, particularly at the ortho and para positions. Conversely, the adjacent carbonyl group is strongly electron-withdrawing by induction, pulling electron density away from the nitrogen atom and the ring.

This duality is critical:

-

Increased Nucleophilicity of the Ipso-Carbon: The net effect of the nitrogen's resonance donation enhances the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). This is a key factor in facilitating the crucial transmetalation step of the Suzuki-Miyaura coupling.[8]

-

Modulation of Boron Lewis Acidity: The substituent's electronic influence alters the Lewis acidity of the boron center. This can affect the equilibrium between the neutral boronic acid and the more reactive anionic boronate species in the presence of a base.[9]

Furthermore, the carbonyl oxygen and the N-H proton can participate in intramolecular hydrogen bonding with one of the boronic acid's hydroxyl groups. This interaction can pre-organize the molecule into a more planar conformation, enhancing stability and potentially influencing the trajectory of incoming reagents.

Caption: Figure 2: The Suzuki-Miyaura cycle with emphasis on the two transmetalation pathways.

Experimental Protocol: Synthesis of 2-(Isopropoxycarbonylamino)phenylboronic Acid

This protocol describes a representative synthesis based on established lithiation-borylation methodologies for N-protected anilines. As a self-validating system, it includes in-process checks and characterization endpoints.

Objective: To synthesize 2-(isopropoxycarbonylamino)phenylboronic acid from N-isopropoxycarbonylaniline.

Materials:

-

N-isopropoxycarbonylaniline (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane (2.2 eq)

-

Triisopropyl borate (2.5 eq)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and stir bars

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer (¹H, ¹³C, ¹¹B NMR)

-

Mass spectrometer

Caption: Figure 3: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-isopropoxycarbonylaniline (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation and Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The first equivalent deprotonates the amine, and the second performs the directed ortho-lithiation.

-

Causality Check: The carbamate group is a powerful directed metalation group (DMG), directing the lithium to the ortho position. s-BuLi is used over n-BuLi for its higher basicity and reduced nucleophilicity, minimizing side reactions.

-

-

Borylation: After stirring the resulting solution at -78 °C for 2 hours, add triisopropyl borate (2.5 eq) dropwise, again maintaining a temperature below -70 °C.

-

Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours).

-

Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M aqueous HCl until the pH of the aqueous layer is ~2. This hydrolyzes the borate ester to the desired boronic acid. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine (1x).

-

Self-Validation: The brine wash removes residual water and inorganic salts, preparing the organic phase for drying.

-

-

Isolation and Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically an off-white solid.

-

Purification: Recrystallize the crude solid from a hot ethyl acetate/hexanes solvent system to yield the pure 2-(isopropoxycarbonylamino)phenylboronic acid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and high-resolution mass spectrometry (HRMS). The ¹¹B NMR should show a characteristic broad singlet between 28-33 ppm for the trigonal boronic acid.

Data Summary and Comparison

While direct kinetic data for the isopropoxycarbonylamino group is not prevalent in the literature, we can compile representative data for analogous N-carbamate systems to infer performance. The choice between carbamates often involves a trade-off between steric bulk and deprotection conditions.

Table 1: Comparison of Common N-Carbamate Protecting Groups

| Protecting Group | Structure | Key Feature | Typical Deprotection Conditions | Relative Steric Bulk |

| Boc | -C(=O)O-tBu | Acid Labile | TFA, HCl in Dioxane [10] | High |

| Cbz | -C(=O)OCH₂Ph | Hydrogenolysis | H₂, Pd/C [6] | Medium |

| Fmoc | -C(=O)OCH₂-Fm | Base Labile | Piperidine in DMF [6] | Very High |

| Isopropoxycarbonyl | -C(=O)O-iPr | Acid Labile | (Inferred) TFA, HCl | Medium-High |

This table provides a qualitative comparison based on established chemical principles and data for widely used protecting groups. [11][12]The isopropoxycarbonylamino group is expected to be cleaved under acidic conditions similar to the Boc group, but its reduced steric footprint may alter its reactivity profile in sterically sensitive transformations.

Conclusion and Future Outlook

The isopropoxycarbonylamino group serves as a highly strategic substituent for modulating the reactivity and stability of arylboronic acids. Its dual-nature electronic profile—combining resonance donation from the nitrogen with inductive withdrawal from the carbonyl—effectively increases the nucleophilicity of the transferring aryl group, a critical parameter for efficient transmetalation in Suzuki-Miyaura couplings. Concurrently, its moderate steric bulk provides a stability enhancement against degradation pathways without excessively hindering the requisite coordination to the metal catalyst.

Compared to the more common Boc group, the isopropoxycarbonylamino substituent offers a less sterically demanding alternative, which can be advantageous in cases where the transition state is crowded. This subtle but significant structural modification allows researchers to fine-tune the boronic acid's properties, providing a valuable addition to the synthetic chemist's toolkit.

Future research should focus on obtaining quantitative kinetic data for the transmetalation of isopropoxycarbonylamino-substituted arylboronic acids to validate these mechanistic inferences and to directly compare their performance against other N-carbamate systems in a variety of catalytic processes. Such studies will further solidify the role of this versatile functional group in the rational design of next-generation organoboron reagents for complex molecule synthesis.

References

-

Yamamoto, T., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. Available at: [Link]

-

Rychnovsky, S. D., & D. A. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Institutes of Health. Available at: [Link]

-

Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. Available at: [Link]

-

Chirik Group. (2022). Transmetalation of Boron reagents. Princeton University. Available at: [Link]

-

Yamamoto, T., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. ResearchGate. Available at: [Link]

-

Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

-

Bickelhaupt, F. M., & Fernández, I. (2008). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Zhang, Y., et al. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Liu, Z., et al. (2021). Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. PubMed. Available at: [Link]

-

Darbeau, R. W., et al. (2001). Electronic and steric effects in thermal denitrosation of N-nitrosoamides. PubMed. Available at: [Link]

-